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molecular formula C7H6N2S B2795198 Imidazo[1,5-a]pyridine-3(2h)-thione CAS No. 76259-00-2

Imidazo[1,5-a]pyridine-3(2h)-thione

Cat. No. B2795198
M. Wt: 150.2
InChI Key: IPOYUTJDAMAUNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04419516

Procedure details

51.0 g (0.315 m) imidazo[1,5-a]pyridine-3(2H)-thione, prepared according to Example 1, 27.6 g (0.365 m) chloroacetonitrile and 30.7 g triethylamine are dissolved in 600 ml of toluene and the solution is heated to reflux for 3 hr, then allowed to cool to room temperature. The toluene solution is washed with water, dried over anhydrous magnesium sulfate and treated with Darco. After the solvent is removed, the residual solid is recrystallized from cyclohexane. A total yield of 62 g is obtained. The recrystallized sample has a melting point of 120°-2° C.
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step Two
Quantity
30.7 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[NH:2][C:3](=[S:10])[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.Cl[CH2:12][C:13]#[N:14].C(N(CC)CC)C>C1(C)C=CC=CC=1>[CH:1]1[N:2]=[C:3]([S:10][CH2:12][C:13]#[N:14])[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12

Inputs

Step One
Name
Quantity
51 g
Type
reactant
Smiles
C=1NC(N2C1C=CC=C2)=S
Step Two
Name
Quantity
27.6 g
Type
reactant
Smiles
ClCC#N
Step Three
Name
Quantity
30.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hr
Duration
3 h
WASH
Type
WASH
Details
The toluene solution is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
ADDITION
Type
ADDITION
Details
treated with Darco
CUSTOM
Type
CUSTOM
Details
After the solvent is removed
CUSTOM
Type
CUSTOM
Details
the residual solid is recrystallized from cyclohexane
CUSTOM
Type
CUSTOM
Details
A total yield of 62 g is obtained

Outcomes

Product
Name
Type
Smiles
C=1N=C(N2C1C=CC=C2)SCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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